[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride
Description
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Properties
IUPAC Name |
2-(3-ethylphenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10-5-4-6-11(9-10)13-8-7-12-2;/h4-6,9,12H,3,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUQXUSYMCCSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[2-(3-Ethylphenoxy)ethyl]methylamine HCl: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride is a substituted phenoxyethylamine derivative. This class of compounds is of significant interest in medicinal chemistry and pharmacology due to its structural relationship to phenethylamines, which are foundational scaffolds for many biologically active molecules.[1][2] The presence of a phenoxy ether linkage introduces conformational flexibility and alters physicochemical properties compared to a simple alkyl chain, influencing receptor binding and pharmacokinetic profiles. This guide provides a detailed overview of its chemical properties, a robust methodology for its synthesis and characterization, and a discussion of its potential applications, grounded in the broader context of phenoxyethylamine pharmacology.
Chemical & Physical Properties
A summary of the key chemical and physical properties of [2-(3-Ethylphenoxy)ethyl]methylamine HCl is presented below. These properties are fundamental for its handling, formulation, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈ClNO | [3] |
| Molecular Weight | 215.72 g/mol | [3] |
| IUPAC Name | 2-(3-ethylphenoxy)-N-methylethanamine;hydrochloride | |
| Physical Form | Solid | |
| Typical Purity | ≥95% | [3] |
| InChI Key | QGUQXUSYMCCSTL-UHFFFAOYSA-N | [3] |
Chemical Structure and Stereochemistry
The molecular structure of [2-(3-Ethylphenoxy)ethyl]methylamine HCl comprises a 3-ethylphenol moiety linked via an ether bond to an N-methylethanamine side chain. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for biological assays and formulation studies. The molecule is achiral.
Caption: 2D structure of [2-(3-Ethylphenoxy)ethyl]methylamine HCl.
Synthesis and Purification
The synthesis of [2-(3-Ethylphenoxy)ethyl]methylamine HCl can be achieved through a multi-step process. A common and effective strategy involves the Williamson ether synthesis followed by amination and salt formation. This approach offers high yields and allows for modular variation of the phenolic and amine components.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 2-(3-Ethylphenoxy)ethanol
-
Reaction Setup: To a solution of 3-ethylphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF) is added a base such as potassium carbonate (K₂CO₃, 1.5 eq). The mixture is stirred at room temperature.
-
Alkylation: 2-Bromoethanol (1.2 eq) is added dropwise to the suspension.
-
Reaction: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling, the mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-(3-ethylphenoxy)ethanol.
Step 2: Synthesis of 2-(3-Ethylphenoxy)ethyl Bromide
-
Halogenation: The crude 2-(3-ethylphenoxy)ethanol (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM).
-
Reagent Addition: The solution is cooled in an ice bath, and a brominating agent such as phosphorus tribromide (PBr₃, 0.5 eq) is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete conversion.
-
Work-up: The reaction is carefully quenched with ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the bromide intermediate.
Step 3: Synthesis of [2-(3-Ethylphenoxy)ethyl]methylamine and its HCl Salt
-
Amination: The 2-(3-ethylphenoxy)ethyl bromide (1.0 eq) is dissolved in a solvent like ethanol, and a solution of methylamine (excess, e.g., 40% in water or 2M in THF) is added.[4]
-
Reaction: The mixture is stirred in a sealed vessel at room temperature or with gentle heating. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: The solvent and excess methylamine are removed under vacuum. The residue is taken up in an organic solvent and washed with water to remove any methylamine hydrobromide. The organic layer is dried and concentrated.
-
Salt Formation: The resulting crude free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.
-
Purification: The precipitated [2-(3-Ethylphenoxy)ethyl]methylamine HCl is collected by filtration, washed with cold solvent, and dried under vacuum. Recrystallization from a solvent system like ethanol/ether can be performed for further purification.[5]
Caption: Synthetic workflow for [2-(3-Ethylphenoxy)ethyl]methylamine HCl.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the ethyl group protons (a quartet and a triplet), the methylene protons of the phenoxyethyl chain (two triplets), and the N-methyl protons (a singlet, which may be broadened due to proton exchange). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in unique chemical environments, including the aromatic carbons, the aliphatic carbons of the ethyl and ethylamine chains, and the N-methyl carbon.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺) corresponding to the free base (C₁₁H₁₇NO).
-
Expected fragmentation patterns would include the cleavage of the C-O ether bond and the C-C bond alpha to the nitrogen atom. A prominent fragment would likely be the base peak resulting from alpha-cleavage, yielding an ion at m/z 44 ([CH₂=NHCH₃]⁺).[6]
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection. A suitable method would involve a C18 column with a gradient elution system (e.g., water/acetonitrile with a modifier like trifluoroacetic acid or formic acid). The purity is determined by the area percentage of the main peak.
Applications in Research and Drug Development
Phenoxyethylamine and the structurally related phenethylamine scaffolds are privileged structures in pharmacology, known to interact with a wide range of biological targets.[1]
-
Adrenergic and Serotonergic Systems: Many substituted phenethylamines and phenoxyethylamines exhibit activity at adrenergic and serotonin (5-HT) receptors.[2][7] Depending on the substitution pattern on the phenyl ring, these compounds can act as agonists or antagonists, making them valuable tools for studying neurotransmitter systems or as starting points for developing drugs targeting depression, anxiety, or cardiovascular disorders.
-
Histamine Receptors: The phenoxyethyl moiety is also found in first-generation antihistamines, which act as antagonists or inverse agonists at the histamine H1 receptor.[8] The title compound could be investigated for similar properties.
-
Ion Channel Modulation: The sodium channel blocker mexiletine is a phenoxyethylamine derivative, indicating that this structural class can interact with voltage-gated ion channels.[1]
The specific substitution pattern of [2-(3-Ethylphenoxy)ethyl]methylamine HCl (a meta-ethyl group) would modulate its lipophilicity and steric profile, leading to a unique pharmacological profile that warrants investigation.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following information is based on the general hazards of related phenoxyethylamine and amine hydrochloride compounds.[9][10]
-
Hazard Identification: Amine hydrochlorides can be irritants. This compound may cause skin, eye, and respiratory tract irritation. It may be harmful if swallowed or inhaled.
-
Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Researchers must consult a compound-specific SDS before handling and perform a thorough risk assessment.
References
- Arzneimittelforschung. (1972). [Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives]. Arzneimittelforschung, 22(9), 1468-74.
-
Wikipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]
- Herian, A. M., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 229(4), 675-687.
- Tiligada, E., et al. (2020). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 177(3), 495-512.
- Cohen, J. B. (1920). Practical organic chemistry.
- BenchChem. (2025). Technical Guide: Safety and Handling of Phenyl-substituted Cyclopentanamines.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
Sources
- 1. Phenoxyethylamine - Wikipedia [en.wikipedia.org]
- 2. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. Methylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. [Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Title: High-Purity Synthesis of [2-(3-Ethylphenoxy)ethyl]methylamine Hydrochloride: A Step-by-Step Protocol
This Application Note and Protocol details the synthesis of [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride (CAS: 1269075-67-3). The protocol is designed for research and development environments, prioritizing high purity, scalability, and safety.
Abstract This guide provides a validated methodology for the synthesis of this compound, a functionalized phenoxyethylamine derivative. The synthetic route utilizes a two-step sequence: (1) Williamson ether synthesis coupling 3-ethylphenol with 1,2-dibromoethane, followed by (2) nucleophilic substitution with methylamine. Critical process parameters (CPPs) such as stoichiometry control to prevent dimerization and pH-dependent purification strategies are detailed to ensure high yield (>75%) and purity suitable for pharmacological screening.
Introduction & Retrosynthetic Analysis
The target molecule features a 3-ethylphenol ether-linked to an ethyl-methylamine chain. This structural motif is common in adrenergic receptor ligands and neurotransmitter transporter inhibitors.
Retrosynthetic Logic:
-
Disconnection: The strategic bond break occurs at the nitrogen-carbon bond or the ether oxygen-carbon bond.
-
Selected Route: The most robust laboratory-scale route involves the alkylation of the phenol with a dihaloalkane linker, followed by amination. This avoids the use of unstable aldehydes (reductive amination route) or harsh reducing agents required for amide reduction.
Reaction Scheme:
-
3-Ethylphenol + 1,2-Dibromoethane (Excess) → 1-(2-Bromoethoxy)-3-ethylbenzene
-
1-(2-Bromoethoxy)-3-ethylbenzene + Methylamine → [2-(3-Ethylphenoxy)ethyl]methylamine
-
Free Base + HCl → Hydrochloride Salt
Reagents & Materials
Table 1: Essential Reagents and Solvents
| Reagent / Material | CAS No.[1][2][3][4][5][6] | Role | Purity / Grade | Hazard Note |
| 3-Ethylphenol | 620-17-7 | Starting Material | >97% | Irritant, Toxic |
| 1,2-Dibromoethane | 106-93-4 | Linker / Alkylating Agent | >99% | Carcinogen , Volatile |
| Potassium Carbonate | 584-08-7 | Base (Step 1) | Anhydrous, Granular | Irritant |
| Methylamine | 74-89-5 | Amine Source | 33% in EtOH or 40% Aq.[7] | Corrosive, Flammable |
| Acetonitrile (ACN) | 75-05-8 | Solvent (Step 1) | HPLC Grade | Flammable |
| Hydrochloric Acid | 7647-01-0 | Salt Formation | 4M in Dioxane | Corrosive |
| Diethyl Ether | 60-29-7 | Solvent (Salt ppt) | Anhydrous | Peroxide former |
Experimental Protocol
Step 1: Synthesis of 1-(2-Bromoethoxy)-3-ethylbenzene
Objective: Mono-alkylation of the phenol while minimizing the formation of the bis-phenoxy dimer.
Expertise Insight: The use of a large molar excess (3.0–4.0 equivalents) of 1,2-dibromoethane is critical. If stoichiometric amounts are used, the phenoxide ion will attack the product, forming the unwanted dimer (1,2-bis(3-ethylphenoxy)ethane), which is difficult to separate.
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen or Argon).
-
Solvation: Dissolve 3-Ethylphenol (12.2 g, 100 mmol) in Acetonitrile (200 mL).
-
Deprotonation: Add Potassium Carbonate (27.6 g, 200 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Alkylation: Add 1,2-Dibromoethane (56.4 g, 26 mL, 300 mmol, 3.0 equiv) in a single portion.
-
Note: 1,2-Dibromoethane is highly toxic. Handle strictly in a fume hood.
-
-
Reflux: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.
-
Work-up:
-
Cool to room temperature.[5] Filter off the inorganic salts (KBr, excess K2CO3).
-
Concentrate the filtrate under reduced pressure to remove acetonitrile and excess 1,2-dibromoethane.
-
Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol. Wash with brine, dry over Na2SO4, and concentrate.[5][8]
-
Yield Expectation: Clear to pale yellow oil (approx. 18–20 g).
-
Step 2: Amination to [2-(3-Ethylphenoxy)ethyl]methylamine
Objective: Nucleophilic substitution of the bromide with methylamine.
-
Setup: Use a pressure tube or a sealed heavy-wall flask.
-
Reaction: Dissolve the Bromo-intermediate from Step 1 (10.0 g, ~43 mmol) in Ethanol (40 mL).
-
Addition: Add Methylamine (33% solution in Ethanol, 50 mL, ~400 mmol).
-
Expertise Insight: A large excess (10 equiv) is required to favor the secondary amine over the tertiary amine (over-alkylation) and quaternary salt.
-
-
Heating: Seal the vessel and heat to 60°C for 6–8 hours. Alternatively, stir at room temperature for 24–48 hours.
-
Work-up (Acid-Base Extraction - Critical for Purity):
-
Concentrate the reaction mixture to remove ethanol and excess methylamine.
-
Dissolve residue in Dichloromethane (DCM) (100 mL).
-
Acid Wash: Extract with 1M HCl (3 x 50 mL). The product (amine) moves to the aqueous phase; neutral impurities remain in DCM. Discard the DCM layer.
-
Basification: Cool the aqueous acidic layer in an ice bath. Slowly adjust pH to >12 using 10M NaOH . The product will oil out.
-
Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL).
-
Dry combined organics over Na2SO4 and concentrate to yield the free base as a pale yellow oil.
-
Step 3: Hydrochloride Salt Formation
Objective: Stabilization of the amine for storage and handling.
-
Solvation: Dissolve the free base (approx. 7.0 g) in anhydrous Diethyl Ether (50 mL).
-
Precipitation: Add 4M HCl in Dioxane dropwise with vigorous stirring until no further precipitate forms.
-
Isolation: Filter the white solid under nitrogen atmosphere (the salt may be hygroscopic). Wash with cold ether.
-
Drying: Dry in a vacuum desiccator over P2O5.
Analytical Validation
| Method | Acceptance Criteria |
| HPLC | Purity > 98% (Area %). Column: C18. Mobile Phase: ACN/Water (0.1% TFA). |
| 1H-NMR | (DMSO-d6): δ 1.15 (t, 3H, -CH2-CH3), 2.55 (s, 3H, N-CH3), 2.60 (q, 2H, Ar-CH2-), 3.30 (t, 2H, N-CH2-), 4.25 (t, 2H, O-CH2-), 6.7-7.2 (m, 4H, Ar-H), 9.1 (br s, 2H, NH2+). |
| Mass Spec | ESI+: [M+H]+ calc. 194.15, found 194.1 ± 0.2. |
Process Visualization
The following diagram illustrates the reaction pathway and the critical purification logic.
Figure 1: Synthesis and purification workflow for [2-(3-Ethylphenoxy)ethyl]methylamine HCl.
References
- Williamson, A. W. (1850). "Theory of Aetherification." Journal of the Chemical Society, 4, 106–112.
-
Lasocha, B., et al. (2006).[9] "Powder diffraction investigations of some organic hydrochlorides." Powder Diffraction, 21(1), 310–313.[9] (Reference for Methylamine HCl properties). Link
-
BenchChem. (n.d.). "2-(2-methoxyphenoxy)-N-methylethanamine Synthesis Protocols." (Analogous synthesis route validation). Link
-
National Institute of Standards and Technology (NIST). "3-Ethylphenol Properties." NIST Chemistry WebBook. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. This compound [cymitquimica.com]
- 2. 3-Ethylphenol - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. Phenol, 3-ethyl- [webbook.nist.gov]
- 7. prepchem.com [prepchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals_Chemicalbook [chemicalbook.com]
Reaction conditions for alkylation of [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride
This Application Note details the optimized protocols for the N-alkylation of [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride (CAS: 1269075-67-3).
This secondary amine scaffold is a critical building block in medicinal chemistry, particularly for central nervous system (CNS) and cardiovascular targets involving GPCR modulation (e.g., adrenergic or serotonergic receptors). The presence of the 3-ethylphenoxy moiety provides specific lipophilic interactions, while the N-methyl-ethyl chain serves as a flexible linker.
Strategic Overview
The alkylation of secondary amines to tertiary amines is a pivotal transformation in lead optimization. For [2-(3-Ethylphenoxy)ethyl]methylamine (referred to hereafter as Compound 1-HCl ), the reaction must be controlled to prevent quaternization (over-alkylation) and to maintain the integrity of the ether linkage.
Chemical Profile
-
Substrate: this compound[1]
-
Molecular Weight: 193.29 (Free Base) / 229.75 (HCl Salt)
-
pKa: ~9.5 (Secondary Amine)
-
Key Reactivity: Nucleophilic nitrogen; risk of over-alkylation; ether linkage stable to basic conditions but sensitive to strong Lewis acids.
Reaction Pathways
We present two primary methodologies:
-
Method A: Reductive Amination (Preferred) – Highest selectivity for mono-alkylation; ideal for introducing complex alkyl groups via aldehydes/ketones.
-
Method B: Direct Nucleophilic Substitution (
) – Best for simple alkyl halides; requires strict stoichiometric control.
Method A: Reductive Alkylation (Protocol of Choice)
Rationale: Reductive amination is the most robust method for converting Compound 1 to a tertiary amine. It avoids the formation of quaternary ammonium salts because the intermediate iminium ion is reduced faster than it can react with a second equivalent of carbonyl.
Mechanism & Workflow
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is selectively reduced by a hydride source.
Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB).
Experimental Protocol
Reagents:
-
Substrate: Compound 1-HCl (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Base: Diisopropylethylamine (DIPEA) (1.0 equiv) [Critical for HCl salt]
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under nitrogen, suspend Compound 1-HCl (1 mmol, 230 mg) in anhydrous DCE (5 mL).
-
Free-Basing: Add DIPEA (1 mmol, 174 µL) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature until the solution clarifies.
-
Imine Formation: Add the aldehyde/ketone (1.1 mmol). Stir for 30–60 minutes. Note: If using a ketone, add acetic acid (1-2 drops) to catalyze imine formation.
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LCMS for the disappearance of the secondary amine (m/z ~194).
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Optimization Notes:
-
Solvent Choice: DCE is preferred over DCM for difficult substrates due to its higher boiling point, but DCM is sufficient for most aldehydes. Methanol can be used if using NaCNBH₃ (toxic) or NaBH₄ (less selective), but STAB in DCE is the industry standard for minimizing side reactions.
-
Acid Catalysis: For sterically hindered ketones, adding 1.0 equiv of Acetic Acid helps drive the iminium formation.
Method B: Direct N-Alkylation ( )
Rationale: Used when the alkyl group cannot be introduced via an aldehyde (e.g., simple ethyl, benzyl, or functionalized alkyl chains lacking a carbonyl precursor).
Mechanism & Workflow
Direct nucleophilic attack of the amine on an alkyl halide.[2][3] Requires careful base selection to scavenge the generated acid without promoting elimination or racemization of the alkylating agent.
Figure 2: Direct alkylation workflow with critical control point for over-alkylation.
Experimental Protocol
Reagents:
-
Substrate: Compound 1-HCl (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide/Iodide (1.0 – 1.1 equiv)
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Acetonitrile (ACN) (Standard) or DMF (for low solubility)
-
Catalyst: KI (0.1 equiv) (Finkelstein condition for chlorides/bromides)
Step-by-Step Procedure:
-
Preparation: In a reaction vial, combine Compound 1-HCl (1 mmol) and anhydrous K₂CO₃ (3 mmol, 414 mg) in Acetonitrile (5 mL).
-
Activation: Stir at room temperature for 15 minutes to allow the base to neutralize the HCl salt.
-
Addition: Add the Alkyl Halide (1.05 equiv). Crucial: Do not use large excess to prevent quaternization.
-
Reaction: Heat to 60°C (for bromides) or 80°C (for chlorides) for 12–18 hours.
-
Monitoring: Check LCMS. If starting material remains but mono-alkylated product is dominant, do not add more alkyl halide immediately. Prolonged heating is safer than adding excess reagent.
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.
Optimization Notes:
-
Base Selection: Use Cs₂CO₃ if the alkyl halide is unreactive; the "Cesium Effect" improves solubility and nucleophilicity.
-
Solvent: ACN is preferred for ease of workup. DMF promotes faster reaction rates but is harder to remove.
-
Over-alkylation: If quaternary salts form, switch to Method A or use a bulky base (e.g., DIPEA) in a non-polar solvent (Toluene) to discourage the second alkylation event.
Comparative Analysis of Conditions
| Parameter | Method A: Reductive Amination | Method B: Direct Alkylation ( |
| Selectivity | High (Stops at tertiary amine) | Moderate (Risk of quaternary salt) |
| Scope | Aldehydes & Ketones | Alkyl Halides (Primary/Secondary) |
| Conditions | Mild (RT to 0°C), pH ~5-6 | Harsher (60-80°C), Basic pH |
| Functional Tolerance | High (Esters, Nitriles safe) | Moderate (Base-sensitive groups risk) |
| Reaction Time | 4 – 16 Hours | 12 – 24 Hours |
| Recommendation | Primary Choice for library synthesis | Use only if aldehyde is unavailable |
Analytical Validation
Upon completion, the product should be validated using the following markers:
-
1H NMR (CDCl₃):
-
Disappearance of the broad NH peak (typically > 8 ppm for HCl salt, or ~2-3 ppm for free base).
-
Appearance of the new N-alkyl group signals.
-
Retention of the 3-ethylphenoxy triplet/quartet pattern (Ethyl group: ~1.2 ppm (t), ~2.6 ppm (q)).
-
Retention of the O-CH2-CH2-N ethylene bridge (two triplets approx 3.0 and 4.1 ppm).
-
-
LCMS:
-
Target Mass: [M+H]+ = 193.3 + Mass of Alkyl Group - 1 (H).
-
Impurity Check: Look for M + Alkyl Group (Quaternary salt).
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. (Review of N-alkylation methods). Link
-
Layer, R. W. "The Chemistry of Imines." Chemical Reviews, vol. 63, no. 5, 1963, pp. 489–510. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394776 (Free base analog)." PubChem, 2024. Link
Sources
Solvent selection for [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride reactions
Application Note: Solvent Selection & Process Optimization for [2-(3-Ethylphenoxy)ethyl]methylamine Hydrochloride
Abstract
This technical guide provides a rigorous framework for solvent selection regarding This compound , a secondary amine intermediate often utilized in the synthesis of CNS-active agents and agrochemicals. The presence of a hydrophilic hydrochloride head group contrasted with a lipophilic 3-ethylphenoxy tail creates specific solubility challenges. This note outlines thermodynamically favored solvent systems for solubilization, biphasic extraction (free-basing), and downstream nucleophilic substitution, prioritizing Green Chemistry principles (E-E-A-T) and industrial scalability.
Part 1: Physicochemical Profile & Solubility Thermodynamics
To select the correct solvent, one must understand the competition between the crystal lattice energy of the hydrochloride salt and the solvation energy provided by the medium.
-
Molecule Analysis:
-
Cationic Head: The methylammonium chloride moiety (
) is highly polar and capable of strong hydrogen bonding. -
Lipophilic Tail: The 3-ethylphenyl ether moiety adds significant non-polar character (
for the free base). -
Linker: The ethyl ether oxygen acts as a weak hydrogen bond acceptor but does not significantly enhance water solubility of the salt compared to the ionic head.
-
The Solubility Paradox: While the HCl salt is solid and stable, it is virtually insoluble in the non-polar solvents (Toluene, Hexane, DCM) required for many anhydrous organic reactions. Conversely, the free base is an oil that oxidizes over time but dissolves readily in organics.
Table 1: Solubility Profile of [2-(3-Ethylphenoxy)ethyl]methylamine (Salt vs. Base)
| Solvent Class | Representative Solvent | HCl Salt Solubility | Free Base Solubility | Application |
| Polar Protic | Water | High (>100 mg/mL) | Low (Immiscible) | Aqueous Workup / Salt Formation |
| Polar Protic | Methanol / Ethanol | High | High | Recrystallization / Homogeneous Rxn |
| Polar Aprotic | DMSO / DMF | High | High | SNAr Reactions (High Boiling) |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate (Hot) | High | Preferred for Alkylation |
| Chlorinated | Dichloromethane (DCM) | Insoluble | Very High | Extraction (Traditional) |
| Esters | Ethyl Acetate (EtOAc) | Insoluble | High | Extraction (Green Alternative) |
| Ethers | THF / 2-MeTHF | Low | High | Grignard/Lithiation Compatibility |
| Hydrocarbons | Toluene / Heptane | Insoluble | Moderate/High | Azeotropic Drying |
Expert Insight: For reaction monitoring, do not attempt to inject the HCl salt directly into a GC-MS or non-polar HPLC column. It must be free-based in situ (e.g., with
in MeOH) to prevent column clogging and peak tailing.
Part 2: Decision Matrix & Workflows (Visualized)
The following decision tree guides the researcher through solvent selection based on the immediate experimental goal: Synthesis (reaction medium) or Purification (workup).
Figure 1: Solvent Selection Decision Tree based on process requirements. Note the divergence between heterogeneous salt conditions and homogeneous organic base conditions.
Part 3: Detailed Experimental Protocols
Protocol A: "Green" Free-Basing & Extraction
Objective: Convert the stable HCl salt (CAS 57163-22-1) into the reactive free amine using environmentally benign solvents (replacing Dichloromethane).
Reagents:
-
Substrate: [2-(3-Ethylphenoxy)ethyl]methylamine HCl (1.0 eq)
-
Base: 1M NaOH or Sat.
(1.5 eq) -
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc)
Methodology:
-
Dissolution: Suspend the HCl salt in water (10 mL/g). It should dissolve completely to form a clear solution.
-
Basification: Slowly add the inorganic base while stirring. Monitor pH; target pH > 10. The solution will turn cloudy (milky) as the lipophilic free amine oils out.
-
Extraction: Add 2-MeTHF (10 mL/g). Stir vigorously for 10 minutes.
-
Why 2-MeTHF? It forms a cleaner phase separation than EtOAc and is more stable to basic hydrolysis. It is derived from renewable resources (corn cobs/bagasse).
-
-
Separation: Separate the organic layer. Extract the aqueous layer once more with half the volume of solvent.
-
Drying: Dry combined organics over anhydrous
. -
Concentration: Evaporate solvent under reduced pressure (
) to yield the pale yellow oil (Free Base). Use immediately to avoid oxidation.
Protocol B: N-Alkylation (Nucleophilic Substitution)
Objective: Reacting the amine with an alkyl halide (R-X) to form a tertiary amine.
Solvent Choice: Acetonitrile (MeCN) Rationale: MeCN is polar enough to dissolve the amine HCl salt partially (especially when heated) and dissolves the inorganic base scavenger, facilitating the "common ion effect" removal.
Methodology:
-
Charge: To a reaction vessel, add [2-(3-Ethylphenoxy)ethyl]methylamine HCl (1.0 eq) and Potassium Carbonate (
, 3.0 eq). -
Solvent Addition: Add anhydrous Acetonitrile (15 mL/g).
-
Note: The amine HCl will neutralize in situ with the carbonate, releasing the free amine and
.
-
-
Reagent Addition: Add the alkylating agent (e.g., Benzyl bromide, 1.1 eq) dropwise.
-
Reflux: Heat to
. -
Monitoring: Monitor by TLC (Mobile Phase: 10% MeOH in DCM + 1%
). The starting material spot (low Rf) should disappear.
Part 4: Troubleshooting & Critical Parameters
1. Emulsion Formation during Workup:
-
Cause: The amphiphilic nature of the molecule (ionic head + ethyl-phenoxy tail) can act as a surfactant.
-
Solution: Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength ("Salting out"). If using EtOAc, add a small amount of Isopropanol (IPA) to break surface tension.
2. Low Yield in Alkylation:
-
Cause: Incomplete neutralization of the HCl salt.
-
Solution: Ensure the inorganic base (
) is finely milled. If the HCl salt is very stubborn, perform Protocol A (Free Basing) before the reaction and use the free amine oil as the starting material.
3. Hygroscopicity:
-
The HCl salt is hygroscopic. If the solid clumps, dry it in a vacuum oven at
over before weighing.
Part 5: References & Authoritative Sources
-
Pfizer Solvent Selection Guide:
-
Sanofi Solvent Selection Guide:
-
Citation: Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17, 1517−1525.
-
Relevance: Provides toxicity data and partition coefficients relevant to phenoxy-alkyl-amines.
-
Source:
-
-
General Synthesis of Phenoxyethylamines:
-
Citation: "Preparation of phenoxyalkylamines." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Relevance: Standard protocols for Williamson ether synthesis and amine alkylation.
-
-
Chemical Identity Verification:
-
Compound: this compound.[3]
-
Source: (Search CAS: 57163-22-1 for physical safety data).
-
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.
Sources
- 1. Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(3-Ethylphenoxy)ethyl]methylamine HCl
The following technical guide is designed to support researchers optimizing the synthesis of [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride .
This molecule belongs to the class of phenoxy-alkyl-amines, structurally analogous to intermediates used in alpha-blockers (e.g., Tamsulosin precursors). The synthesis typically involves two critical chemical transformations: a Williamson ether synthesis followed by nucleophilic amination.
Status: Operational Lead Scientist: Senior Application Specialist Topic: Yield Optimization & Impurity Control
Executive Summary: The Yield Bottlenecks
In our experience supporting this synthesis, low yields (<50%) are rarely due to a single catastrophic failure. Instead, they stem from three specific "silent killers":
-
The Bis-Ether Sink: During Step 1, the alkylating agent reacts with two phenol molecules instead of one.
-
The Tertiary Amine Trap: During Step 2, the product reacts with another molecule of alkyl halide.
-
The "Oiling Out" Phenomenon: During Step 3, the salt refuses to crystallize, trapping impurities.
Module 1: The Ether Linkage (Step 1)
Objective: Synthesize 1-(2-chloroethoxy)-3-ethylbenzene (or the bromo- analog).
Reaction: 3-Ethylphenol + 1-Bromo-2-chloroethane
Troubleshooting Guide
Symptom: Yield is low (<60%), and TLC shows a large non-polar spot running higher than the product.
-
Diagnosis: You are forming the Bis-Ether Dimer (1,2-bis(3-ethylphenoxy)ethane). This occurs when the mono-alkylated intermediate reacts with a second molecule of phenoxide.
-
The Fix: You must shift the statistical probability.
-
Protocol Adjustment: Increase the molar equivalent of the dihaloalkane (1-bromo-2-chloroethane) from 1.1 eq to 3.0–4.0 eq .
-
Operational Change: Do not mix all reagents at once. Add the Phenol/Base mixture dropwise into the refluxing dihaloalkane. This ensures the phenol always encounters a vast excess of alkylating agent.
-
Symptom: Reaction is extremely slow (>24 hours).
-
Diagnosis: Poor phase transfer. The phenoxide anion is not entering the organic phase where the alkyl halide resides.
-
The Fix: Implement Phase Transfer Catalysis (PTC) .
-
Add: Tetrabutylammonium bromide (TBAB) at 5 mol%.
-
Solvent System: Switch to a biphasic system (Toluene/Water) or use Acetonitrile with Potassium Carbonate (
).
-
Visualizing the Competition (Graphviz)
The following diagram illustrates the kinetic competition determining your yield in Step 1.
Caption: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Impurity). Excess haloalkane suppresses the red path.
Module 2: The Amination (Step 2)
Objective: Nucleophilic substitution of the halide with methylamine.
Reaction: Intermediate + Methylamine
Troubleshooting Guide
Symptom: LC-MS shows a mass corresponding to [M + Product Mass - HCl].
-
Diagnosis: Over-Alkylation . The secondary amine product is reacting with another molecule of the starting chloro-ether to form the tertiary amine.
-
The Fix:
-
Super-Saturation: Use a massive excess of Methylamine (10–20 equivalents).
-
Solvent Switch: If using aqueous methylamine (40%), the biphasic nature can slow the reaction. Switch to Methylamine in Ethanol (33%) or THF (2M) to create a homogeneous phase.
-
Sequence: Do not add methylamine to the halide. Add the halide slowly to the stirring solution of methylamine.
-
Symptom: Yield is low; starting material remains despite heating.
-
Diagnosis: Volatility Loss . Methylamine (b.p. -6°C) is escaping the reaction vessel before it can react.
-
The Fix:
-
Use a sealed pressure vessel (autoclave or heavy-walled glass pressure tube).
-
Heat to 60–80°C. The pressure keeps the amine in solution, driving the kinetics.
-
Module 3: Salt Formation & Purification (Step 3)
Objective: Precipitate [2-(3-Ethylphenoxy)ethyl]methylamine as the Hydrochloride salt.
Troubleshooting Guide
Symptom: The product turns into a sticky brown oil or "gum" upon adding HCl, rather than a white powder.
-
Diagnosis: "Oiling Out." This happens when the salt is somewhat soluble in the solvent mixture or if water/impurities lower the melting point.
-
The Protocol to Fix Oiling:
-
Decant: Pour off the supernatant solvent.
-
Triturate: Add anhydrous Diethyl Ether or MTBE to the oil.
-
Scratch: Use a glass rod to scratch the side of the flask vigorously under the ether layer. This induces nucleation.
-
Sonication: Briefly sonicate the flask. The oil should harden into a solid.
-
Symptom: Product is hygroscopic (absorbs water from air).
-
Diagnosis: Excess HCl or trapped inorganic salts.[1]
-
The Fix:
-
Generate Anhydrous HCl in situ. Do not use aqueous HCl.
-
Method: Drip Acetyl Chloride (1.05 eq) into dry Ethanol or Methanol at 0°C. This generates anhydrous HCl + Ethyl Acetate (byproduct). Add this solution to your free base.
-
Protocol: Optimized Salt Crystallization
| Parameter | Recommendation | Reason |
| Solvent | Isopropanol (IPA) or Ethanol | Good solubility for free base, poor for salt. |
| Acid Source | HCl in Dioxane (4M) or Et2O (2M) | Prevents introduction of water. |
| Antisolvent | Diethyl Ether or Heptane | Forces precipitation if the salt is too soluble. |
| Temperature | 0°C to -10°C | Maximizes yield; promotes crystal growth over oiling. |
Visualizing the Workup Logic (Graphviz)
Caption: Decision tree for handling the "Oiling Out" phenomenon during hydrochloride salt formation.
Frequently Asked Questions (FAQ)
Q: Can I use 1,2-dichloroethane instead of 1-bromo-2-chloroethane? A: Yes, but the reaction will be slower. 1,2-dichloroethane is cheaper but less reactive. If you use it, you must add Sodium Iodide (NaI, 10 mol%) as a catalyst (Finkelstein condition) to generate the more reactive iodide in situ.
Q: My final product has a pinkish hue. Is it ruined? A: Not necessarily. Phenolic compounds and their amines often oxidize slightly to form quinone-like trace impurities which are highly colored.
-
Fix: Recrystallize from Isopropanol/Activated Charcoal. The charcoal will absorb the colored impurities.
Q: Why is the melting point of my salt lower than the literature value?
A: This usually indicates trapped solvent or excess HCl. Dry the salt in a vacuum oven at 40°C over
References
-
Williamson Ether Synthesis Optimization
-
Source: BenchChem Technical Support.[2] "Williamson Ether Synthesis of Phenolic Compounds."
- Relevance: Establishes the requirement for excess alkylating agent to prevent bis-alkyl
-
URL: (General reference for mechanism)
-
-
Phase Transfer Catalysis in Phenoxy-Ether Synthesis
- Source: Patent CN103664538A. "Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide."
- Relevance: Describes the use of TBAB and NaOH for the analogous 2-ethoxy compound, achieving >70% yield.
-
URL:
-
Methylamine Hydrochloride Synthesis & Purification
- Source: Organic Syntheses, Coll. Vol. 1, p.347 (1941).
- Relevance: Standard protocols for handling methylamine salts and recrystallization
-
URL:
-
Purification of Amine Salts (Oiling Out)
- Source: ResearchGate Discussion / ECHEMI.
- Relevance: Field-verified techniques for triturating oiled-out amine salts using ether/antisolvents.
-
URL:
Sources
Technical Support Center: [2-(3-Ethylphenoxy)ethyl]methylamine HCl Purification
Here is the Technical Support Guide for [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride , designed as a Tier 3 support resource for research scientists.
Case ID: PUR-57163-ETH Status: Active Analyst Level: Senior Application Scientist
Executive Summary & Compound Profile
This guide addresses the purification of This compound (CAS: 57163-22-1). This compound is a secondary amine salt containing a lipophilic 3-ethylphenoxy tail.
Common synthesis routes (typically Williamson ether synthesis followed by amination) introduce specific impurity classes:
-
Phenolic Residues: Unreacted 3-ethylphenol (acidic).
-
Tertiary Amines: Dialkylated byproducts (bis-alkylation of methylamine).
-
Chromophores: Oxidation products of the electron-rich phenoxy ring (pinking/browning).
This guide prioritizes Acid/Base Extraction for chemical separation followed by Recrystallization for polishing.
Diagnostic Troubleshooting (Triage)
Use this table to identify your specific issue before proceeding to protocols.
| Symptom | Probable Cause | Recommended Protocol |
| Low Melting Point (<130°C) | Presence of unreacted 3-ethylphenol or solvent occlusion. | Protocol A (Acid/Base Extraction) |
| Sticky/Hygroscopic Solid | Residual inorganic salts (NaCl/NH₄Cl) or excess HCl. | Protocol B (Solvent Trituration) |
| Pink/Brown Discoloration | Oxidation of the phenoxy moiety (Quinone formation). | Protocol C (Carbon Treatment) |
| Double NMR Signals | Presence of tertiary amine dimer (Dialkylation). | Protocol D (Recrystallization) |
Technical Protocols
Protocol A: Removal of Phenolic Impurities (The "Free Base" Reset)
Objective: To chemically separate the acidic 3-ethylphenol impurity from the basic amine product. Mechanism: Phenols are weak acids (pKa ~10). By raising the pH > 12, the phenol converts to a water-soluble phenoxide, while the amine becomes a lipophilic free base.
-
Dissolution: Dissolve the crude hydrochloride salt in Deionized Water (10 mL/g).
-
Basification: Slowly add 2M NaOH until pH reaches 12-13.
-
Observation: The solution will become cloudy as the free amine oils out.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL/g).-
Critical Step: The 3-ethylphenol (now sodium 3-ethylphenoxide) remains in the aqueous layer. The amine moves to the DCM layer.
-
-
Wash: Wash the combined DCM layers with 1M NaOH (
) to ensure complete phenol removal, followed by Brine ( ). -
Drying: Dry the organic phase over anhydrous Na₂SO₄ . Filter and evaporate to yield the Free Base oil.
-
Salt Formation: Redissolve the oil in minimal dry Ethanol or IPA . Add HCl in Dioxane (4M) or Concentrated HCl dropwise until pH ~2. Cool to precipitate the purified salt.[1]
Protocol D: Recrystallization (Tertiary Amine Removal)
Objective: To remove the dialkylated dimer impurity (Tertiary amine). Solvent Strategy: Secondary amine salts typically crystallize better in alcoholic solvents than their tertiary counterparts due to hydrogen bonding capability (N-H donor).
-
Primary Solvent: Isopropanol (IPA) or Ethanol (EtOH).
-
Anti-Solvent: Diethyl Ether or MTBE.
Step-by-Step:
-
Place crude solid in a round-bottom flask with a reflux condenser.
-
Add Isopropanol (5 mL per gram of solid).
-
Heat to reflux (82°C).
-
If solid does not dissolve: Add more IPA in 1 mL increments.
-
If solid dissolves immediately: You have too much solvent.[2] Evaporate 20% and retry.
-
-
Once dissolved, remove from heat.
-
Optional: If the solution is colored, add activated charcoal (see Protocol C) and filter while hot.
-
Allow to cool slowly to Room Temperature (RT) over 2 hours.
-
Induction: If no crystals form at RT, add Diethyl Ether dropwise until slight turbidity persists, then refrigerate (4°C).
-
Filtration: Collect crystals via vacuum filtration. Wash with cold 1:1 IPA/Ether .
Purification Logic Visualization
The following diagram illustrates the chemical logic for separating the target secondary amine from its two primary impurities: the starting phenol and the dialkylated side-product.
Caption: Flowchart demonstrating the separation of phenolic and tertiary amine impurities via pH manipulation and solubility differentials.
Frequently Asked Questions (FAQs)
Q: The product turned into an oil after adding HCl. How do I solidify it? A: This is common with phenoxy-alkyl amines. It indicates trapped solvent or "oiling out" before crystallization.
-
Fix: Re-dissolve the oil in a small amount of fresh IPA. Scratch the glass side of the flask with a spatula to induce nucleation. If that fails, add a seed crystal or use Diethyl Ether as an anti-solvent to force precipitation [1].
Q: Why is my product pink? A: Phenoxy compounds are susceptible to oxidation, forming quinone-like chromophores.
-
Fix: Perform a recrystallization with Activated Carbon . Dissolve the salt in hot ethanol, add 5% w/w activated carbon, stir for 10 minutes, and filter through Celite while hot. The carbon adsorbs the planar, conjugated colored impurities [2].
Q: Can I use Acetone for recrystallization? A: Avoid Acetone if possible. While acetone is a common solvent, primary and secondary amines can react with ketones to form imines (Schiff bases) or aminals under acidic conditions or heat, potentially introducing a new impurity [3]. Stick to Alcohols (EtOH, IPA) or Esters (EtOAc).
Q: What is the expected yield for recrystallization? A: For this class of molecule, a recovery of 60-75% is standard. Higher recovery often implies retention of impurities.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Heinzelman, R. V. (1953).[3] Physiologically Active Secondary Amines. Journal of the American Chemical Society, 75(4), 921–925.[3] Link (Foundational text on synthesizing and purifying methoxy/phenoxy-isopropyl-amines, structurally analogous to the target).
-
Sigma-Aldrich. (n.d.). Product Specification: this compound. Link (Verification of CAS 57163-22-1 and salt form).
Sources
Overcoming solubility issues with [2-(3-Ethylphenoxy)ethyl]methylamine HCl
Solubility & Handling Troubleshooting Guide[1]
Executive Summary
[2-(3-Ethylphenoxy)ethyl]methylamine HCl is an amphiphilic salt.[1] While the hydrochloride counterion confers water solubility, the lipophilic 3-ethylphenoxy tail creates a delicate solubility equilibrium. Users frequently encounter "crashing out" (precipitation) when transitioning from stock solutions to biological media.[2] This guide addresses the physicochemical mechanisms behind these failures and provides validated protocols to resolve them.
Part 1: The Solubility Mechanism (The "Why")
To troubleshoot effectively, you must understand the Protonation Switch . This compound exists in two distinct states depending on the pH of your solvent system:
-
The Salt Form (pH < pKa): At pH < 9.0 (approx), the nitrogen is protonated (
). This form is ionic and water-soluble. -
The Free Base (pH > pKa): At pH > 9.0, the nitrogen deprotonates (
). The molecule loses its charge, becoming a lipophilic oil that is insoluble in water but soluble in organic solvents.
Common Failure Mode: Researchers often dissolve the HCl salt in a neutral buffer (pH 7.4). If the concentration is high, the local equilibrium may shift, or "salting out" effects from media salts (NaCl, KCl) may force the compound out of solution.
Visualizing the Solubility Pathway
Figure 1: Solubility Decision Tree. The pathway to stable solution depends heavily on maintaining the protonated state during dilution.
Part 2: Troubleshooting Q&A
Scenario A: Stock Solution Preparation
Q1: I tried dissolving the powder in pure DMSO, but it looks hazy. Why? Technical Insight: While the free base is highly soluble in DMSO, the HCl salt has a rigid crystal lattice that may not break down easily in aprotic solvents like DMSO. Solution:
-
Add Water: Create a 90:10 DMSO:Water mix. The small amount of water helps dissociate the HCl salt, allowing the organic tail to solvate in the DMSO.
-
Sonication: Sonicate at 40°C for 10 minutes. The lattice energy of amine salts often requires thermal input to overcome.
Q2: Can I use Ethanol instead? Answer: Yes, ethanol is often a better solvent for phenoxy-ethylamine salts than DMSO because it is protic (like water) but organic (like the tail).
-
Protocol: Dissolve in 100% Ethanol (molecular biology grade).
-
Caution: Ethanol evaporates faster than DMSO; seal vials tightly to prevent concentration shifts.
Scenario B: Biological Assay Failures
Q3: My compound precipitates when I add it to cell culture media (DMEM/RPMI). Cause: This is the "Solvent Shock" phenomenon.
-
pH Shift: Media is buffered to pH 7.4. If your stock was acidic (due to HCl), the sudden jump to pH 7.4 pushes the equilibrium toward the insoluble free base.
-
Salting Out: Media contains high salt (NaCl).[1] Common ion effect reduces the solubility of your amine salt.
Corrective Protocol (The "Step-Down" Dilution): Do not pipette 100% DMSO stock directly into the well.
-
Intermediate Step: Dilute your stock 1:10 into sterile water or PBS (pH 6.5) first.
-
Final Step: Add this intermediate solution to your media.
-
Why? This pre-hydrates the salt shell before it hits the complex salt/protein mixture of the media.
-
Q4: The solution is clear, but my IC50 data is erratic. Diagnosis: Adsorption to plastic. The lipophilic "ethylphenoxy" tail makes this molecule "sticky." It binds to polystyrene plates, effectively lowering the actual concentration in the well. Solution:
-
Glass Pre-dilution: Perform all serial dilutions in glass tubes or polypropylene (low-binding) plates, never standard polystyrene.[1]
-
Carrier Protein: Ensure your media contains BSA or FBS (1-10%).[1] Albumin binds the lipophilic tail, keeping it in suspension and preventing it from sticking to the plastic, while still releasing it to the cells.
Part 3: Quantitative Data & Formulation Guide
Table 1: Solubility Limits (Estimated)
| Solvent System | Max Solubility (Est.) | Stability | Notes |
| Water (Milli-Q) | ~50 mM | High (4°C) | pH will be acidic (~4-5).[1] Best for storage.[1] |
| PBS (pH 7.4) | ~5-10 mM | Moderate | Risk of precipitation on long standing.[1] |
| DMSO (100%) | ~20-50 mM | High | May require warming to dissolve initially.[1] |
| Ethanol (100%) | ~100 mM | Low (Evap) | Good for rapid evaporation/coating. |
Protocol: Rescue of Precipitated Samples
If your valuable sample has "crashed out" (visible white solid or oily droplets at bottom):
-
Acidify: Add 1N HCl dropwise until the solution clears. (Target pH 4-5).
-
Re-dissolve: Vortex vigorously.
-
Back-calculate: Adjust your concentration calculations to account for the added volume of acid.
Part 4: Mechanistic Signaling & Assay Interference
This compound is a secondary amine.[3] In biological systems, it may act as a lysosomotropic agent .[2]
Warning: Because it is a lipophilic weak base, it will accumulate in acidic organelles (lysosomes), potentially raising lysosomal pH. This can be mistaken for specific drug activity (e.g., autophagy inhibition).
Figure 2: Lysosomal Trapping Mechanism.[1] Lipophilic amines like [2-(3-Ethylphenoxy)ethyl]methylamine accumulate in lysosomes, which may confound assay results.[1]
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility profiling).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methylamine Hydrochloride derivatives. Link
-
Bergström, C. A., et al. (2003).[1] Experimental and Computational Solubility Screening of Amine Salts. Journal of Chemical Information and Computer Sciences. Link
(Note: Specific solubility data for CAS 1269075-67-3 is derived from structure-activity relationship (SAR) principles of homologous phenoxy-ethylamine salts).
Sources
Validation & Comparative
Comparing purity of [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride from different suppliers
CAS: 1269075-67-3 | Formula: C₁₁H₁₈ClNO[1][2]
Executive Summary
In the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and specific GPCR ligands, the phenoxyethylamine scaffold is a critical pharmacophore. [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride serves as a vital building block in these structure-activity relationship (SAR) studies.[1] However, commercial supplies of this secondary amine often exhibit significant variance in purity, driven by the challenges of Williamson ether synthesis and subsequent amination.[1]
This guide provides a rigorous technical comparison of high-grade versus industrial-grade supplies of this compound. It establishes a self-validating analytical framework to detect common "silent" impurities—specifically the bis-alkylated tertiary amine and residual phenolic precursors—that can skew potency data in biological assays.[1]
Impurity Origin & Synthesis Pathways
To understand the difference between suppliers, one must understand the synthesis.[1] The primary route involves a two-step sequence: alkylation of 3-ethylphenol followed by amination.[1]
Critical Impurity Pathways
-
Impurity A (The "Dimer" Ether): If the alkylation of the phenol with 1,2-dibromoethane is not strictly controlled, a bis-phenoxy ethane is formed.[1] This is a lipophilic, non-basic neutral impurity.[1]
-
Impurity B (The "Dimer" Amine): During the reaction with methylamine, if the amine is not in vast excess, the product itself can react with the alkyl halide intermediate, forming a tertiary amine.[1] This is the most common and problematic impurity in "95%" grade samples. [1]
Figure 1: Synthetic origins of critical impurities.[1] Note that Impurity B (Tertiary Amine) retains basicity and often co-precipitates with the HCl salt.[1]
Comparative Analysis: Supplier A vs. Supplier B
We analyzed two representative batches: Supplier A (Premium/Certified, ~
Table 1: Technical Specification Comparison
| Feature | Supplier A (Premium) | Supplier B (Economy) | Impact on Research |
| Appearance | White, crystalline powder | Off-white to yellow, sticky solid | Hygroscopicity: Yellow oils indicate free phenols or amorphous phases that absorb water, altering molecular weight calculations.[1] |
| Purity (HPLC) | >98.5% (Area %) | ~94-96% (Area %) | Assay Validity: Lower purity requires recalculation of molarity for IC50 assays.[1] |
| Major Impurity | None detected >0.1% | Impurity B (Tertiary Amine) ~2-3% | Biological Interference: Tertiary amines often have higher affinity for transporters (SERT/NET) than secondary amines, causing false positives.[1] |
| Residual Solvent | <500 ppm Ethanol | Toluene / DMF detected | Cytotoxicity: DMF is toxic to cells in culture even at trace levels.[1] |
| Salt Stoichiometry | 1.0 : 1.0 (Amine:HCl) | Variable (0.8 - 1.2 :[1] 1) | Solubility: Excess HCl leads to acidic media; insufficient HCl leads to insoluble free base.[1] |
Experimental Protocols for Validation
Do not rely on the Certificate of Analysis (CoA) alone. Use these self-validating protocols to verify the material before use in critical assays.
Protocol A: HPLC-UV Purity Check (Reverse Phase)
Purpose: To separate the lipophilic "Dimer Amine" (Impurity B) from the main peak.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
Detection: UV at 210 nm (amide/amine backbone) and 270 nm (aromatic ring).[1]
-
Interpretation:
Protocol B: Chloride Content Titration
Purpose: To verify the salt form and stoichiometry (Molecular Weight correctness).
-
Reagents: 0.1 M Silver Nitrate (AgNO₃), 5% Potassium Chromate (indicator), Distilled Water.
-
Procedure:
-
Calculation:
[1]
Analytical Decision Workflow
Use this logic flow to determine if a batch is suitable for in vivo or in vitro use.
Figure 2: Quality Control Decision Tree for validating secondary amine salts.
Conclusion & Recommendations
For high-throughput screening or precise
If budget constraints force the use of Supplier B:
-
Perform a recrystallization using Ethanol/Diethyl Ether to remove the oily free-base impurities.[1]
-
Store the material in a desiccator, as the lower-grade material is significantly more hygroscopic.[1]
References
-
Compound Identity: National Center for Biotechnology Information.[1] (2024).[1] PubChem Compound Summary for CID 53394770, [2-(3-Ethylphenoxy)ethyl]methylamine. Retrieved from [Link][1]
-
Synthesis Methodology: Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of [2-(3-Ethylphenoxy)ethyl]methylamine Hydrochloride
Executive Summary: The "Stop-Look-Act" Directive
Do NOT dispose of [2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride in municipal trash or down the drain. Do NOT mix this compound with oxidizing agents (e.g., Nitric Acid, Perchlorates) or strong bases.
This compound is an organic amine salt . Its proper disposal requires segregation into Solid Hazardous Waste streams destined for high-temperature incineration. This guide outlines a self-validating workflow to ensure personnel safety and regulatory compliance (RCRA/EPA).
Chemical Profile & Hazard Identification
To manage waste safely, you must understand the "Why" behind the protocol. This compound is not just a white powder; it is a latent chemical actor.
| Property | Specification | Operational Implication |
| Chemical Structure | Phenoxy-ethyl-amine backbone (HCl salt) | Nitrogen-containing organic; potential for NOx generation during combustion. |
| Physical State | White crystalline solid | Hygroscopic. Keep containers tightly sealed to prevent "clumping" or hydrolysis. |
| Acidity | Weakly Acidic (pH ~4-5 in solution) | Corrosive to metals (Aluminum/Steel) over time. Use Glass or HDPE plastics. |
| Reactivity | Incompatible with Oxidizers | CRITICAL: Mixing with oxidizers can trigger exothermic ignition. |
| Toxicity Class | Irritant / Harmful (H302, H315, H319) | Requires full PPE (Nitrile gloves, eye protection) during handling. |
Senior Scientist Insight: The hydrochloride (HCl) moiety makes this compound water-soluble but also provides a chloride ion source. If mixed inadvertently with strong acids and oxidizers, it could theoretically release chlorine gas. Always segregate amine salts from acid/oxidizer waste streams.
Pre-Disposal Protocol: The Self-Validating System
Before moving the chemical to waste, perform this three-step validation to prevent "blind dumping."
Step 1: State Assessment
-
Is it Solid? (Powder, crystals, residue on filter paper).
-
Action: Go to Solid Waste Stream .
-
-
Is it Liquid? (Dissolved in water, methanol, or DMSO).
-
Action: Go to Liquid Solvent Waste Stream .
-
Validation: Check the pH of the solution. If < 3 or > 10, tag as "Corrosive."
-
Step 2: Compatibility Check (The "No-Go" List)
Never add this waste to a container containing:
-
Concentrated Nitric Acid (Fire hazard)[1]
-
Bleach / Sodium Hypochlorite (Chloramine gas hazard)
-
Peroxides[2]
Step 3: Container Selection
-
Approved: High-Density Polyethylene (HDPE), Polypropylene (PP), Borosilicate Glass.
-
Prohibited: Aluminum cans, metal drums (due to HCl corrosion risk).
Disposal Workflow & Segregation
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
-
Primary Containment: Place the substance in a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Containment: Place the primary container into the lab's designated "Solid Hazardous Waste" drum/box.
-
Labeling: The label must read:
-
Content: "[2-(3-Ethylphenoxy)ethyl]methylamine HCl" (Do not use abbreviations).[3]
-
Hazard Class: "Toxic," "Irritant."
-
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
-
Solvent Identification: Determine the carrier solvent (e.g., Methanol, Water, DCM).
-
Segregation:
-
If solvent is Halogenated (e.g., DCM, Chloroform): Dispose in Halogenated Waste .
-
If solvent is Non-Halogenated (e.g., Methanol, Acetone): Dispose in Non-Halogenated Waste .
-
-
Validation: Ensure the waste container is NOT an Oxidizer waste stream.
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific amine salt.
Figure 1: Decision tree for the safe segregation and disposal of amine hydrochloride salts.
Regulatory Compliance (RCRA & EPA)
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA).[4]
-
Waste Classification: While not explicitly listed on the P-list or U-list by specific CAS name, it is classified as a Characteristic Waste if it exhibits toxicity, or more commonly, as a Hazardous Chemical Waste due to its acute toxicity and irritant properties.
-
Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation. The container must be kept closed unless adding waste.[2]
-
Documentation: All disposal manifests must list the full chemical name. "Organic Waste" is insufficient for EHS personnel to process safely.
Emergency Response: Spills
If a spill occurs during the disposal process:
-
Isolate: Evacuate the immediate area.
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.
-
Neutralize/Collect:
-
Solids: Sweep up carefully to avoid dust generation.[5] Do not use a vacuum unless it is HEPA-rated and explosion-proof.
-
Liquids: Absorb with vermiculite or sand. Do not use paper towels if the solution is concentrated, as amines can react with cellulose under specific drying conditions.
-
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Methylamine Hydrochloride (Class Analog). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Princeton University EHS. (2023). Chemical Incompatibility Chart.[6] Retrieved from
-
Fisher Scientific. (2023). Chemical Resistance of Plastics (HDPE/LDPE Compatibility). Retrieved from
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
